molecular formula C17H12ClN3O2 B2610470 3-chloro-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide CAS No. 1428372-76-2

3-chloro-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide

Cat. No.: B2610470
CAS No.: 1428372-76-2
M. Wt: 325.75
InChI Key: PJTLSOKTVLAGGS-UHFFFAOYSA-N
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Description

3-chloro-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide is a chemical compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 3-chloro-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 2-(6-oxo-1,6-dihydropyridazin-3-yl)aniline under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of solvents and catalysts to facilitate the reaction.

Chemical Reactions Analysis

3-chloro-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in treating diseases such as cancer and inflammation due to its pharmacological properties.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth .

Comparison with Similar Compounds

3-chloro-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide is unique due to its specific structure and pharmacological properties. Similar compounds include:

These comparisons highlight the unique aspects of this compound, particularly its specific inhibitory effects and potential therapeutic applications.

Properties

IUPAC Name

3-chloro-N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O2/c18-12-5-3-4-11(10-12)17(23)19-14-7-2-1-6-13(14)15-8-9-16(22)21-20-15/h1-10H,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTLSOKTVLAGGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=O)C=C2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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